(1-(Fluoromethyl)cyclopropyl)methanamine
Overview
Description
“(1-(Fluoromethyl)cyclopropyl)methanamine”, also known as FCPMA, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a powder with a molecular weight of 217.16 .
Molecular Structure Analysis
The molecular formula of “(1-(Fluoromethyl)cyclopropyl)methanamine” is C5H10FN. The InChI code is 1S/C5H10FN.C2HF3O2/c6-3-5(4-7)1-2-5;3-2(4,5)1(6)7/h1-4,7H2; (H,6,7) .Physical And Chemical Properties Analysis
“(1-(Fluoromethyl)cyclopropyl)methanamine” has a molecular weight of 103.14 g/mol. It is stored at 4 degrees Celsius . The predicted boiling point is 118.8±5.0 °C, and the predicted density is 1.002±0.06 g/cm3 .Scientific Research Applications
Antiviral Activity
(1-(Fluoromethyl)cyclopropyl)methanamine derivatives have been studied for their antiviral properties. A study by Kolocouris et al. (1994) reported the synthesis of some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, which exhibited inhibition of the cytopathicity of the influenza A virus at concentrations lower than amantadine and lower than their cytotoxic concentrations to host cells (Kolocouris et al., 1994).
Serotonin Receptor Agonism
Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high affinity for the 5-HT1A receptor, selectivity, and antidepressant-like activity (Sniecikowska et al., 2019).
Drug Molecule Optimization
Veliks et al. (2020) investigated the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, leading to the synthesis of fluorocyclopropyl analogs of cabozantinib, a c-Met and VEGFR-2 inhibitor. This study highlights the potential of the fluorocyclopropane moiety in fine-tuning drug molecules (Veliks et al., 2020).
Nucleoside Analogs
Rosen et al. (2004) synthesized diastereopure monofluorinated cyclopropanoid nucleosides for biological studies. This work provides insights into the synthesis and potential applications of fluorinated cyclopropane-based nucleosides (Rosen et al., 2004).
Enantioselective Synthesis
Demir et al. (2004) conducted a study on the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are restricted homophenylalanine analogs starting from simple aromatic aldehydes. This research contributes to the field of stereochemistry and enantioselective synthesis (Demir et al., 2004).
Therapeutic Potential of Cyclopropyl Rings
Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development, highlighting its unique features that enhance potency and reduce off-target effects in drugs (Talele, 2016).
Safety And Hazards
properties
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-3-5(4-7)1-2-5/h1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLGKJDVQQUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Fluoromethyl)cyclopropyl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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